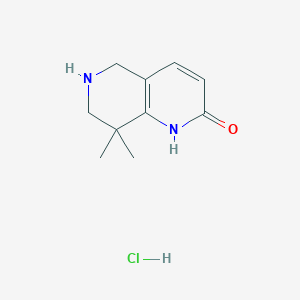

8,8-Dimethyl-1,5,6,7-tetrahydro-1,6-naphthyridin-2-one;hydrochloride

CAS No.: 2580197-54-0

Cat. No.: VC4187108

Molecular Formula: C10H15ClN2O

Molecular Weight: 214.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2580197-54-0 |

|---|---|

| Molecular Formula | C10H15ClN2O |

| Molecular Weight | 214.69 |

| IUPAC Name | 8,8-dimethyl-1,5,6,7-tetrahydro-1,6-naphthyridin-2-one;hydrochloride |

| Standard InChI | InChI=1S/C10H14N2O.ClH/c1-10(2)6-11-5-7-3-4-8(13)12-9(7)10;/h3-4,11H,5-6H2,1-2H3,(H,12,13);1H |

| Standard InChI Key | IYYHJKOPRPHDBJ-UHFFFAOYSA-N |

| SMILES | CC1(CNCC2=C1NC(=O)C=C2)C.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a 1,6-naphthyridine scaffold, a bicyclic system merging pyridine and piperidine rings. The 8,8-dimethyl substitution at the bridgehead carbon introduces steric hindrance, while the 2-ketone group enhances hydrogen-bonding potential. The hydrochloride salt form improves aqueous solubility, a critical factor for biological applications .

The SMILES notation CC1(CNCC2=C1NC(=O)C=C2)C.Cl delineates the connectivity: a methyl-decorated piperidine ring fused to a pyridone moiety, with a chloride counterion . The IUPAC name, 8,8-dimethyl-1,5,6,7-tetrahydro-1,6-naphthyridin-2-one;hydrochloride, systematically describes the ring saturation and substituent positions .

Physicochemical Properties

Key computed properties include:

| Property | Value | Relevance |

|---|---|---|

| Molecular Weight | 214.69 g/mol | Determines pharmacokinetic behavior |

| Hydrogen Bond Donors | 3 | Influences solubility and binding |

| Hydrogen Bond Acceptors | 2 | Affects membrane permeability |

| Topological Polar Surface Area | 41.1 Ų | Predicts bioavailability |

| LogP (estimated) | 1.2 | Indicates moderate lipophilicity |

These properties, derived from PubChem’s computational algorithms, suggest the compound’s suitability for central nervous system targets due to its balanced lipophilicity and polar surface area .

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic protocols remain proprietary, the parent compound 8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (CID 68437429) likely undergoes hydrochloride salt formation via acid-base reaction with HCl . The naphthyridine core may be constructed through cyclocondensation of appropriately substituted diamine and diketone precursors, followed by methylation at the 8-position.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume